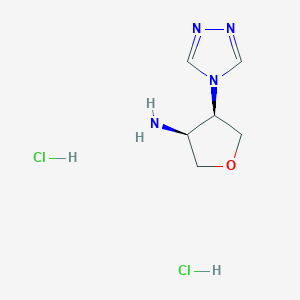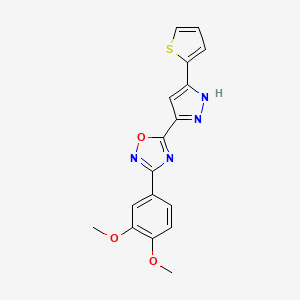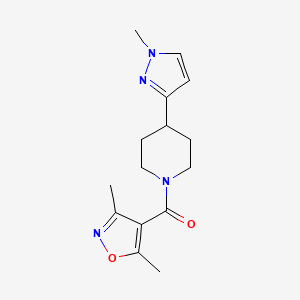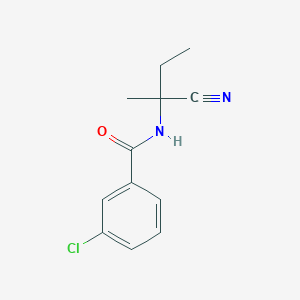
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound that features a triazole ring attached to an oxolane ring with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring:
Amine Group Addition: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions.
Medicine
The compound has potential therapeutic applications. It is investigated for its activity against various diseases, including infections and cancer. Its ability to form stable salts makes it suitable for formulation in pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it a valuable component in various chemical processes.
作用机制
The mechanism of action of (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The amine group can participate in nucleophilic attacks, leading to covalent modification of the target.
相似化合物的比较
Similar Compounds
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine: The non-salt form of the compound.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;monohydrochloride: A similar compound with a different salt form.
(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;trihydrochloride: Another salt form with three hydrochloride groups.
Uniqueness
The dihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.
属性
CAS 编号 |
2138062-34-5 |
|---|---|
分子式 |
C6H12Cl2N4O |
分子量 |
227.09 g/mol |
IUPAC 名称 |
(3R,4S)-4-(1,2,4-triazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-5-1-11-2-6(5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;;/m0../s1 |
InChI 键 |
FVZZSLYUUCHSKM-KXSOTYCDSA-N |
SMILES |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
手性 SMILES |
C1[C@@H]([C@@H](CO1)N2C=NN=C2)N.Cl.Cl |
规范 SMILES |
C1C(C(CO1)N2C=NN=C2)N.Cl.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-chlorophenyl)sulfanyl-11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(1E)-(hydroxyamino)methylidene]thiourea](/img/structure/B2364111.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)

![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

